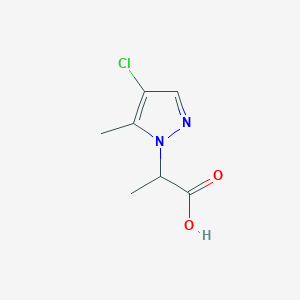

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

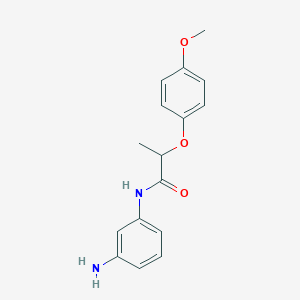

Molecular Structure Analysis

The molecular structure of “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Physical And Chemical Properties Analysis

“2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a stable compound under normal temperature and pressure . It has a melting point of approximately 107-109°C .

科学研究应用

Antimicrobial Potential

Compounds containing the imidazole ring, which is structurally similar to the pyrazole ring in “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid,” have been shown to exhibit significant antimicrobial properties . This suggests that our compound of interest could potentially be synthesized into derivatives that act against a variety of microbial infections, offering a new avenue for antibiotic drug development.

Anti-Tubercular Activity

The structural motif present in “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is reminiscent of compounds that have demonstrated efficacy against Mycobacterium tuberculosis . This indicates a promising application in the treatment of tuberculosis, where the compound could serve as a lead structure for the development of new anti-tubercular agents.

Antileishmanial and Antimalarial Evaluation

Derivatives of imidazole and pyrazole compounds have been evaluated for their effectiveness against parasitic diseases such as leishmaniasis and malaria . The compound could be explored for its potential to inhibit the growth of parasites responsible for these diseases, contributing to the global fight against these persistent health threats.

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which share a common heterocyclic backbone with pyrazole-based compounds, have been found to possess anti-inflammatory and analgesic activities . This points to the possibility that “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” could be utilized in the development of new medications to manage pain and inflammation.

Cancer Treatment

The presence of heterocyclic compounds like imidazole and pyrazole in various cancer treatment drugs highlights the potential of “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” in oncology . Research could focus on synthesizing analogs that target specific cancer cells or pathways, offering targeted therapies with fewer side effects.

Drug Synthesis and Chemical Biology

The compound’s structure is conducive to chemical modifications, making it a valuable synthon in drug synthesis . It could be used to create a diverse array of pharmacologically active molecules, contributing to the field of chemical biology and the discovery of new therapeutic agents.

安全和危害

When handling “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, it is advised to avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution . In case of contact with skin or eyes, it should be immediately rinsed with plenty of water and medical help should be sought . It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

作用机制

Target of Action

The primary targets of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . .

Mode of Action

As a pyrazole derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .

属性

IUPAC Name |

2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNFPPNAZPLJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)